molecular formula C18H21N3O3S2 B2530401 methyl 3-[4-amino-5-(azepane-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]benzoate CAS No. 946295-74-5

methyl 3-[4-amino-5-(azepane-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]benzoate

Cat. No.: B2530401
CAS No.: 946295-74-5
M. Wt: 391.5
InChI Key: MWRTZWKORQGVSQ-UHFFFAOYSA-N
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Description

Methyl 3-[4-amino-5-(azepane-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]benzoate is a complex organic compound with a unique structure that includes an azepane ring, a thiazole ring, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[4-amino-5-(azepane-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the azepane ring, followed by the formation of the thiazole ring, and finally the esterification to form the benzoate ester. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The purification of the final product is typically achieved through techniques such as recrystallization, chromatography, or distillation .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-amino-5-(azepane-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the azepane ring can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols .

Scientific Research Applications

Methyl 3-[4-amino-5-(azepane-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-[4-amino-5-(azepane-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved in its mechanism of action include the inhibition of enzyme activity through competitive or non-competitive binding, and the modulation of receptor activity through agonistic or antagonistic interactions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[4-amino-5-(azepane-1-carbonyl)-2-thioxothiazol-3(2H)-yl]benzoate
  • Methyl 3-[4-amino-5-(azepane-1-carbonyl)-2-oxothiazol-3(2H)-yl]benzoate

Uniqueness

Methyl 3-[4-amino-5-(azepane-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]benzoate is unique due to the presence of the sulfanylidene group in the thiazole ring, which imparts distinct chemical and biological properties. This compound’s unique structure allows it to interact with specific molecular targets in ways that similar compounds may not .

Properties

IUPAC Name

methyl 3-[4-amino-5-(azepane-1-carbonyl)-2-sulfanylidene-1,3-thiazol-3-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S2/c1-24-17(23)12-7-6-8-13(11-12)21-15(19)14(26-18(21)25)16(22)20-9-4-2-3-5-10-20/h6-8,11H,2-5,9-10,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRTZWKORQGVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2C(=C(SC2=S)C(=O)N3CCCCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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